2-(Benzyloxy)quinoline-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(20)14-10-16(18-15-9-5-4-8-13(14)15)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOMYFTRFQJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyloxy Substituted Quinoline 4 Carboxylic Acids
Classical Condensation Reactions for Quinoline-4-carboxylic Acid Formation
The synthesis of the quinoline-4-carboxylic acid scaffold has historically relied on several named condensation reactions. These methods, developed in the late 19th and early 20th centuries, remain fundamental in organic synthesis and provide robust pathways to this important heterocyclic core.
Doebner Reaction: Mechanistic Insights and Scope Expansion for Substituted Anilines and Aldehydes
The Doebner reaction is a classic method for preparing quinoline-4-carboxylic acids by reacting an aniline (B41778), an aldehyde, and pyruvic acid. mdpi.comwikipedia.org This reaction serves as a significant alternative to the Pfitzinger reaction for accessing these structures. wikipedia.org
The precise mechanism of the Doebner reaction is not definitively known, but two primary pathways have been proposed. wikipedia.org One proposed mechanism begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-ketocarboxylic acid. This is followed by a Michael addition with the aniline. Subsequent cyclization onto the benzene (B151609) ring and dehydration yields the final quinoline-4-carboxylic acid. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid, proceeding through a similar intermediate to form the product. wikipedia.org
The Doebner reaction is compatible with a variety of substituted anilines and aldehydes. nih.gov However, a significant limitation is that anilines bearing electron-withdrawing groups often result in low product yields under conventional conditions. nih.govacs.org To address this, a modified approach known as the Doebner hydrogen-transfer reaction has been developed. This method improves the yield for electron-deficient anilines by elucidating the relationship between the oxidation of a dihydroquinoline intermediate and the reduction of an imine. nih.gov This protocol has shown high substrate generality, tolerating various functional groups and proving effective for both electron-deficient and electron-donating anilines. nih.gov In some cases, the order of mixing the reactants can influence the type of products formed, and derivatives of 2-methylquinoline-4-carboxylic acid have been identified as by-products, particularly when using anilines with electron-donating groups. tandfonline.com
Table 1: Examples of Substrates in Doebner-type Reactions
| Aniline Derivative | Aldehyde/Acetal | Catalyst/Conditions | Product Yield |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | Good |
| 6-(trifluoromethoxy)aniline | Benzaldehyde dimethyl acetal | BF₃·THF | Good |
| Aniline with electron-donating group | Benzaldehyde | Standard Doebner | Good |
| Aniline with electron-withdrawing group | Benzaldehyde | Standard Doebner | Low |
This table is a representation of findings discussed in the literature. nih.gov
Pfitzinger Reaction: Reactivity with Isatins and Methyl Ketones
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental chemical reaction that produces substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a base. wikipedia.orgresearchgate.net This method provides a convenient one-pot synthesis for this class of compounds. jocpr.com
The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.orgresearchgate.net This intermediate then reacts with a ketone or aldehyde. The aniline portion of the opened isatin condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline-4-carboxylic acid. wikipedia.org
The Pfitzinger reaction is versatile, accommodating a range of isatins and carbonyl compounds, including various methyl ketones and alkyl heteroaryl ketones. researchgate.netscribd.com However, a limitation of the classical Pfitzinger reaction is its reliance on strong basic conditions, which can be incompatible with sensitive functional groups on the isatin substrate. nih.gov An improved Pfitzinger protocol mediated by trimethylsilyl (B98337) chloride (TMSCl) allows for a one-step synthesis of quinoline-4-carboxylic esters under milder conditions, broadening the reaction's scope. thieme-connect.com
Table 2: Pfitzinger Reaction Examples
| Isatin Derivative | Carbonyl Compound | Base/Conditions | Resulting Quinoline (B57606) |
| Isatin | Acetone | Potassium Hydroxide | 2-methyl-quinoline-4-carboxylic acid |
| Isatin | Acetophenone | Base | 2-phenyl-quinoline-4-carboxylic acid |
| Isatin | Alkyl Heteroaryl Ketones | Alkaline | 2-heteroaryl-substituted 4-quinolinecarboxylic acids |
| 5-methylisatin | Phenoxyacetone | Base | Substituted 3-phenoxy-4-quinaldinecarboxylic acid |
This table synthesizes data from various reports on the Pfitzinger reaction. nih.govresearchgate.netscribd.comacs.org
Three-Component Condensations and One-Pot Syntheses of the Quinoline Core
One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing waste and saving time. benthamdirect.com The Doebner reaction is a prime example of a three-component synthesis of the quinoline core. mdpi.comnih.gov
Another notable three-component reaction for quinoline synthesis is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines. nih.govacs.org These reactions are often catalyzed by Lewis acids. For instance, the reaction of anilines, aldehydes, and alkynes can be mediated by Lewis acids like Yb(OTf)₃ or FeCl₃. scielo.br The mechanism is believed to involve the formation of a propargylamine (B41283) intermediate, which undergoes intramolecular hydroarylation to a dihydroquinoline, followed by oxidation to the final quinoline product. scielo.br
These one-pot syntheses offer significant advantages in terms of operational simplicity and efficiency for constructing the quinoline scaffold. nih.gov
Modern Synthetic Strategies and Catalysis in Quinoline Synthesis
Contemporary approaches to quinoline synthesis focus on improving the efficiency, environmental impact, and scope of classical methods. This includes the use of alternative energy sources like microwaves and the development of advanced catalytic systems.
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govbenthamdirect.comacs.org Microwave irradiation provides rapid and uniform heating, which can accelerate reaction rates. nih.gov
This technology has been successfully applied to various quinoline syntheses. For example, microwave irradiation facilitates one-pot multicomponent reactions for preparing quinoline derivatives, offering advantages like shorter reaction times and higher yields in a metal-free environment. nih.gov The combination of MCRs and MAOS presents a rapid and cost-effective strategy for generating diverse libraries of compounds. acs.org Protocols for the Friedländer synthesis of quinolines have also been improved using microwave conditions with solid acid catalysts, highlighting the environmentally friendly nature of this approach. mdpi.com In some cases, even without a catalyst, microwave-assisted procedures can be highly effective for constructing quinoline-based hybrids. acs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Heating | Microwave Irradiation |
| Time | Hours to days | Minutes |
| Yield | Moderate | Often Higher |
| Conditions | Often harsh, high temperatures | Milder, controlled temperature/pressure |
This table provides a general comparison based on findings from multiple sources. nih.govacs.orgnih.gov
Organocatalysis and Lewis Acid Catalysis (e.g., p-Toluenesulfonic acid, Indium(III) chloride)
The use of catalysts is central to modern organic synthesis, enabling reactions under milder conditions with greater selectivity. Both organocatalysis and Lewis acid catalysis have been extensively applied to the synthesis of quinolines.
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. This approach is considered a "green" chemistry technique as it avoids potentially toxic heavy metals. researchgate.netnih.gov A commonly used organocatalyst is p-Toluenesulfonic acid (p-TSA), a Brønsted acid. rsc.org It has been effectively employed in tandem reactions for the synthesis of polysubstituted 1,2-dihydroquinolines and in multicomponent Pfitzinger reactions. mdpi.comrsc.orgrsc.org The use of p-TSA is marked by its ready availability, operational simplicity, and cost-effectiveness. rsc.orgrsc.org
Lewis acid catalysis plays a crucial role in many quinoline syntheses. nih.gov Among various Lewis acids, Indium(III) chloride (InCl₃) has gained significant attention. It is valued for being a water-stable, recyclable, and non-toxic catalyst that can be used in various organic transformations to produce excellent yields with high selectivity. thieme-connect.com InCl₃ has been used to catalyze the one-pot synthesis of quinolines from substituted anilines and β-ketoesters, with the catalyst being reusable for several runs with only a slight drop in activity. It has also been employed in Povarov-like cyclizations under microwave activation to produce quinoline-4-carboxylic acid derivatives. thieme-connect.com The catalytic activity of InCl₃ is attributed to its ability to act as a chelating agent between reactants, thereby facilitating the cyclization process. thieme-connect.com
Table 4: Catalysts in Quinoline Synthesis
| Catalyst | Catalyst Type | Reaction Example | Key Advantages |
| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid (Organocatalyst) | Friedländer, Pfitzinger | Eco-friendly, cost-effective, readily available. mdpi.comrsc.org |
| Indium(III) chloride (InCl₃) | Lewis Acid | One-pot aniline + β-ketoester condensation | Recyclable, water-stable, high efficiency. thieme-connect.com |
| Yb(OTf)₃ / FeCl₃ | Lewis Acid | Three-component (aniline, aldehyde, alkyne) | Effective for one-pot syntheses. scielo.br |
Strategic Incorporation of Benzyloxy and other Aryloxy Moieties into the Quinoline Scaffold
The introduction of a benzyloxy or other aryloxy group into the quinoline framework is a key synthetic challenge that requires careful planning and execution. The position of this substitution is critical for the molecule's intended properties. The methodologies often involve multi-step syntheses, beginning with the construction of a suitably functionalized quinoline precursor.
The most common and effective strategy for the synthesis of 2-(benzyloxy)quinoline-4-carboxylic acid involves the initial preparation of a 2-hydroxyquinoline-4-carboxylic acid precursor. This precursor provides a reactive hydroxyl group at the desired C-2 position, which can then be converted to the target benzyloxy ether.
One of the classical methods for the synthesis of the 2-hydroxyquinoline-4-carboxylic acid precursor is the Pfitzinger reaction . This reaction typically involves the condensation of isatin with a compound containing an active methylene (B1212753) group, such as an α-keto acid or ester, in the presence of a base. For instance, the reaction of isatin with pyruvic acid in an ethanolic potassium hydroxide solution yields 2-hydroxyquinoline-4-carboxylic acid. frontiersin.org
An alternative approach to the quinoline core is the Doebner reaction , which involves the reaction of an aniline, an aldehyde, and pyruvic acid. google.comorganic-chemistry.org While versatile, controlling the regioselectivity for substitutions on the benzene ring of the quinoline can be a challenge depending on the chosen aniline precursor.
Once the 2-hydroxyquinoline-4-carboxylic acid precursor is obtained, the benzyloxy group is introduced via a Williamson ether synthesis . rsc.org This well-established method involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl (B1604629) bromide or benzyl chloride.
The general reaction scheme is as follows:
Formation of the Alkoxide: The 2-hydroxyquinoline-4-carboxylic acid is treated with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The base removes the acidic proton from the hydroxyl group, forming a reactive quinolin-2-olate intermediate.
Nucleophilic Substitution: Benzyl bromide is then added to the reaction mixture. The quinolin-2-olate anion undergoes a nucleophilic substitution reaction (Sɴ2) with the benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
A similar alkylation strategy has been reported for the synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid, where 6-chloro-2-hydroxyquinoline-4-carboxylic acid is reacted with propargyl bromide in the presence of potassium carbonate. nih.gov This precedent supports the feasibility of the Williamson ether synthesis for the benzylation of the 2-hydroxyquinoline (B72897) scaffold.
| Precursor | Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Isatin and Pyruvic Acid | KOH, Ethanol | Pfitzinger Reaction | 2-Hydroxyquinoline-4-carboxylic acid | frontiersin.org |
| Aniline, Benzaldehyde, Pyruvic Acid | Various catalysts | Doebner Reaction | 2-Phenylquinoline-4-carboxylic acid | google.comorganic-chemistry.org |
| 2-Hydroxyquinoline-4-carboxylic acid | 1. K₂CO₃, DMF 2. Benzyl bromide | Williamson Ether Synthesis | This compound | rsc.org |
The regioselectivity of the benzylation reaction is a critical aspect of the synthesis, ensuring that the benzyloxy group is introduced at the desired position on the quinoline ring. The strategy of pre-installing a hydroxyl group at the C-2 position of the quinoline-4-carboxylic acid scaffold is the most direct way to achieve regioselective benzylation at this position.
The electronic properties of the quinoline ring influence its reactivity towards nucleophilic substitution. The C-2 and C-4 positions are electronically deficient due to the electron-withdrawing effect of the nitrogen atom, making them more susceptible to nucleophilic attack. nih.gov Therefore, a direct nucleophilic aromatic substitution of a dihalo-quinoline precursor could potentially lead to a mixture of isomers. However, by starting with 2-hydroxyquinoline-4-carboxylic acid, the site of the subsequent O-alkylation is predetermined, thus avoiding the formation of other positional isomers.
For comparison, the synthesis of other isomers, such as 6-(benzyloxy)quinoline-4-carboxylic acid, requires a different synthetic strategy. nih.gov In this case, the synthesis would likely start from a precursor that has a hydroxyl group at the C-6 position, for example, 6-hydroxyquinoline. This precursor would then be subjected to reactions to build the carboxylic acid at the C-4 position, followed by benzylation of the C-6 hydroxyl group. The distinct synthetic pathways required to access the 2-benzyloxy and 6-benzyloxy isomers underscore the importance of precursor design in achieving regioselectivity.
The table below summarizes the key differences in the synthetic approach for achieving regioselectivity for 2- and 6-benzyloxy substitution.
| Target Compound | Key Precursor | Synthetic Strategy | Rationale for Regioselectivity |
|---|---|---|---|
| This compound | 2-Hydroxyquinoline-4-carboxylic acid | Pfitzinger or similar reaction to form the 2-hydroxyquinoline core, followed by Williamson ether synthesis. | The position of the hydroxyl group is fixed at C-2 in the precursor, directing the subsequent benzylation to this position. |
| 6-(Benzyloxy)quinoline-4-carboxylic acid | A precursor with a hydroxyl group at the C-6 position (e.g., 6-hydroxyquinoline). | Construction of the quinoline-4-carboxylic acid from a 6-hydroxy substituted precursor, followed by Williamson ether synthesis. | The hydroxyl group at the C-6 position of the starting material dictates the final position of the benzyloxy group. |
Structural Modifications and Derivative Synthesis of Benzyloxy Substituted Quinoline 4 Carboxylic Acids
Functionalization at the Quinoline (B57606) C-2 Position
The C-2 position of the quinoline ring is a primary site for introducing diverse substituents to alter the steric and electronic properties of the molecule. Common strategies include the introduction of aryl groups and the investigation of ether linkages.
The synthesis of 2-aryl-quinoline-4-carboxylic acids is a well-established method for creating structural diversity. researchgate.net These compounds are often prepared through multicomponent reactions like the Doebner or Pfitzinger synthesis. nih.govijcps.org The Doebner reaction, for instance, involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. researchgate.netnih.gov This approach is highly versatile as it allows for the incorporation of various substituents on both the aniline and aldehyde precursors, leading to a wide range of derivatives. nih.gov
Research has focused on introducing various substituted phenyl rings at the C-2 position to modulate biological activity. For example, derivatives bearing 4-bromophenyl, 4-(methylthio)phenyl, and 4-(trifluoromethyl)phenyl groups have been synthesized and characterized. ijcps.orgnih.gov These substitutions are often explored in the context of developing novel therapeutic agents, such as histone deacetylase (HDAC) inhibitors. nih.gov
| Compound Name | C-2 Substituent | Synthetic Method | Reference |
|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid | Phenyl | Doebner or Pfitzinger Reaction | researchgate.netijcps.org |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 4-Bromophenyl | Pfitzinger Synthesis | ijcps.orgnih.gov |
| 2-(4-(Trifluoromethyl)phenyl)quinoline-4-carboxylic acid | 4-(Trifluoromethyl)phenyl | Pfitzinger Synthesis | nih.gov |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid | Furan-2-yl | Pfitzinger Synthesis | ijcps.org |
The introduction of a benzyloxy group at the C-2 position creates the target compound, 2-(Benzyloxy)quinoline-4-carboxylic acid. biosynth.com This ether linkage significantly impacts the molecule's three-dimensional structure and potential for intermolecular interactions. The benzyloxy group is bulky and flexible, which can influence how the molecule binds to biological targets and its crystal packing arrangement. The synthesis of such compounds typically involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-2 position with benzyl (B1604629) alcohol.
While direct studies on the architectural impact of the C-2 benzyloxy group on quinoline-4-carboxylic acid are specific, research on related heterocyclic systems provides valuable insights. For example, in quinobenzothiazine derivatives, the presence and position of a benzyloxy substituent have been shown to be advantageous for antimicrobial activity, suggesting that this group plays a critical role in the molecule's interaction with biological systems. mdpi.com The ether linkage also introduces a degree of conformational flexibility, allowing the benzyl group to orient itself optimally within a binding pocket.
Derivatization of the Quinoline C-4 Carboxylic Acid Group
The carboxylic acid at the C-4 position is a versatile functional handle for extensive derivatization, enabling the creation of amides, hydrazides, and esters to diversify the molecular scaffold and modulate its properties. researchgate.net
The conversion of the C-4 carboxylic acid into amide or hydrazide functionalities is a common strategy for scaffold diversification. nih.govdergipark.org.tr The synthesis typically proceeds by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride. ajchem-a.com This activated intermediate is then reacted with a desired amine or hydrazine (B178648) to form the corresponding amide or hydrazide. dergipark.org.tr Alternatively, peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (N,N'-Carbonyldiimidazole) can be employed to facilitate the reaction directly between the carboxylic acid and the amine component. researchgate.net
Hydrazide derivatives are particularly useful as they can undergo further reactions. For instance, they can be condensed with various aldehydes or ketones to form hydrazones, significantly expanding the structural diversity of the quinoline-based library. nih.gov These modifications are frequently pursued to enhance biological activity, and a variety of amide and hydrazide derivatives of 2-aryl-quinoline-4-carboxylic acids have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov
| Derivative Type | General Reaction | Key Reagents | Reference |
|---|---|---|---|
| Amide | R-COOH + R'-NH₂ → R-CONH-R' | SOCl₂, HATU, CDI | researchgate.netdergipark.org.tr |
| Hydrazide | R-COOH + H₂N-NH₂ → R-CONH-NH₂ | SOCl₂, Hydrazine Hydrate | nih.govnih.gov |
| Hydrazone (from Hydrazide) | R-CONH-NH₂ + R'-CHO → R-CONH-N=CH-R' | Aldehydes/Ketones | nih.gov |
Esterification of the C-4 carboxylic acid is a fundamental strategy for modulating the physicochemical properties of the molecule, such as lipophilicity, solubility, and membrane permeability. researchgate.net By converting the polar, ionizable carboxylic acid group into a less polar ester, researchers can improve a compound's ability to cross biological membranes.
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, typically using a catalyst like concentrated sulfuric acid. researchgate.netyoutube.com This reaction is an equilibrium process where the removal of water drives the reaction toward the ester product. youtube.com A range of alcohols can be used to generate a series of esters with varying alkyl or aryl groups. dergipark.org.trresearchgate.net More modern methods for esterification have also been developed, including those that use dialkyl dicarbonates in the presence of a Lewis acid or employ sonochemical approaches for rapid synthesis. organic-chemistry.org
Substitutions on the Benzo Ring (C-5, C-6, C-7, C-8) of the Quinoline System
Introducing substituents onto the fused benzo portion of the quinoline ring is a key strategy for fine-tuning the electronic and steric characteristics of the scaffold. The most direct method for achieving this is to begin the quinoline synthesis with an appropriately substituted aniline precursor. nih.gov For example, in the Doebner reaction, using a substituted aniline will result in the corresponding substituent being incorporated into the final quinoline structure at the C-5, C-6, C-7, or C-8 position. nih.gov
Impact of Electron-Donating and Electron-Withdrawing Groups on Derivative Synthesis
The synthesis of the this compound framework and its derivatives is often achieved through multicomponent reactions like the Doebner reaction, which typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov The electronic nature of substituents on the aniline precursor plays a critical role in the efficiency and outcome of this synthesis. bohrium.comacs.org
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and other alkyl groups are considered electron-donating. When present on the aniline ring, EDGs increase the nucleophilicity of the amine and activate the aromatic ring towards electrophilic substitution. chemistrysteps.com This enhanced reactivity generally facilitates the cyclization step in quinoline synthesis, often leading to good yields of the desired quinoline-4-carboxylic acid derivatives. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and haloforms (-CF₃) are strongly electron-withdrawing. These groups decrease the electron density on the aniline ring, thereby reducing its nucleophilicity and deactivating it towards electrophilic attack. doubtnut.com In traditional Doebner reaction conditions, anilines bearing strong EWGs are known to be poor substrates, often resulting in low product yields. nih.govacs.org However, modern advancements and modified protocols, such as the Doebner hydrogen-transfer reaction, have been developed to overcome this limitation. These improved methods have successfully enabled the synthesis of quinolines from electron-deficient anilines in good yields, thus broadening the scope of accessible derivatives. nih.govbohrium.comacs.org
The table below summarizes the general impact of these substituent groups on the synthesis of quinoline-4-carboxylic acid derivatives via aniline-based methods.
| Substituent Type on Aniline Precursor | Examples | Electronic Effect | Impact on Aniline Reactivity | Typical Yield in Conventional Synthesis |
| Electron-Donating Group (EDG) | -OCH₃, -CH₃, -NH₂ | Increases electron density | Activates the ring, increases nucleophilicity | Good to Excellent |
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -CF₃, -Cl | Decreases electron density | Deactivates the ring, decreases nucleophilicity | Poor to Moderate |
This interactive table summarizes the influence of substituent electronic effects on the synthesis of quinoline-4-carboxylic acids.
Role of Benzyloxy and other Alkoxy/Aryloxy Substituents (e.g., at C-6, C-7) on Compound Synthesis and Activity
The presence and position of benzyloxy, alkoxy, and aryloxy groups on the quinoline ring are pivotal in defining the physicochemical properties and biological activities of the final compound.
Role of the C-2 Benzyloxy Group: The benzyloxy group at the C-2 position is a significant structural feature. As a bulky aryloxy substituent, its presence can influence the molecule's conformation and steric profile. This bulkiness can affect how the molecule binds to biological targets. bohrium.com Furthermore, the benzyloxy moiety increases the lipophilicity of the compound, which can modulate its ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. nih.gov Synthetically, introducing this group can be achieved by using a precursor ketone with a benzyloxy moiety in a Pfitzinger-type reaction with isatin (B1672199). wikipedia.orgacs.org
The following table outlines the observed effects of alkoxy and aryloxy substituents on the activity of quinoline derivatives based on established research findings.
| Substituent and Position | Example Group | Potential Impact on Synthesis | Observed Influence on Biological Activity |
| C-2 Benzyloxy | -OCH₂C₆H₅ | Can influence reaction pathway due to steric bulk. | Increases lipophilicity; affects binding to biological targets. bohrium.comnih.gov |
| C-6 Alkoxy | -OCH₃ | Generally well-tolerated in various synthetic routes. | Can enhance anticancer and other biological activities. biointerfaceresearch.com |
| C-7 Alkoxy/Halogen | -OCH₃, -Cl | Can be introduced via substituted aniline precursors. | Can be critical for specific activities, e.g., antimalarial. pharmacy180.com |
This interactive table details the role of specific substituents on the synthesis and biological activity of quinoline-4-carboxylic acid derivatives.
Structure Activity Relationship Sar Studies of Benzyloxy Substituted Quinoline 4 Carboxylic Acids
Correlations between C-2 Substituent Steric and Electronic Properties and Biological Effects
The C-2 position of the quinoline-4-carboxylic acid core is a critical site for modification, and the properties of the substituent at this position profoundly impact biological activity. Research indicates a general requirement for bulky and hydrophobic (lipophilic) substituents at C-2 for potent inhibitory activity against various targets, such as the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.gov The benzyloxy group, being both large and lipophilic, fits this requirement.
The binding pockets of target enzymes are often filled with nonpolar residues, necessitating lipophilic moieties on the inhibitor to achieve effective binding. nih.gov The introduction of an aryl ring at the second position of the quinoline-4-carboxylic acid structure has been shown to yield good antibacterial activity. researchgate.net This highlights the favorability of substantial, sterically demanding groups.
Further studies on a range of 2-phenylquinoline-4-carboxylic acid derivatives reveal more subtle electronic effects. The potency can be fine-tuned by altering the substituents on this C-2 phenyl ring, suggesting that while bulk is important, electronic properties and conformational flexibility also play a role. nih.gov For instance, comparisons between different halogen or alkyl substitutions on the C-2 aryl group can lead to significant variations in inhibitory concentrations.
| C-2 Substituent (on Phenyl Ring) | Steric Properties | Electronic Properties | General Biological Effect |
| H (Phenyl) | Baseline bulky group | Neutral | Foundational activity researchgate.net |
| 4-Bromo | Large, increases bulk | Electron-withdrawing | Potent activity observed in some series frontiersin.org |
| 4-Methoxy | Bulky | Electron-donating | Can enhance activity frontiersin.org |
| 2-Fluoro | Similar size to H | Strongly electron-withdrawing | Modulates potency, potentially through inductive effects or altered conformation nih.govfrontiersin.org |
| 3-Methyl (m-Tolyl) | Increases bulk | Weakly electron-donating | Generally well-tolerated, maintains potency frontiersin.org |
| Benzyloxy | Very large, flexible | Ether oxygen is weakly electron-donating | Fulfills the requirement for a bulky, hydrophobic substituent nih.govnih.gov |
This table is generated based on general findings in the provided sources; specific activity values vary depending on the biological target.
Significance of the C-4 Carboxylic Acid Group for Molecular Recognition and Target Binding
The carboxylic acid moiety at the C-4 position is arguably the most critical functional group for the biological activity of this class of compounds. nih.gov SAR studies have demonstrated a strict requirement for the carboxylic acid or its corresponding salts at this position for target inhibition. nih.gov Its essentiality stems from its ability to act as a powerful hydrogen bond donor and acceptor, as well as its capacity to form charge-based interactions.
In the context of DHODH inhibition, the carboxylate group of quinoline-4-carboxylic acid analogues forms a crucial salt bridge with a positively charged arginine residue (R136) in the enzyme's active site. nih.gov It can also participate in hydrogen bonding with other residues, such as glutamine (Q47), further anchoring the molecule to its target. nih.gov Similarly, in studies targeting cyclooxygenase-2 (COX-2), molecular modeling showed that the C-4 carboxyl group can interact with an arginine residue (Arg120) in the binding site. researchgate.net
The importance of this group is further underscored by the observation that its modification often leads to a significant loss of activity. For example, converting the carboxylic acid to a quinoline-4-carboxamide has been shown to result in only weak antimicrobial effects compared to the parent acid. nih.govresearchgate.net The carboxylic acid group is a key part of the pharmacophore, enabling the molecular recognition necessary for binding and subsequent biological effects. nih.govresearchgate.net
Influence of Benzo Ring Substitutions (including benzyloxy) on Pharmacological Selectivity and Potency
For instance, in the development of selective COX-2 inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold, the presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline (B57606) ring was found to be important for inhibitory activity. researchgate.net This suggests that extending the hydrophobic character of the molecule in this region can enhance its interaction with the target enzyme.
| Benzo Ring Position | Substituent Type | Observed Influence |
| C-6 | Fluoro | Used in potent DHODH inhibitors like Brequinar Sodium nih.gov |
| C-7 | Lipophilic groups | Important for COX-2 inhibitory activity researchgate.net |
| C-8 | Lipophilic groups | Important for COX-2 inhibitory activity researchgate.net |
| C-5, C-7 | Dichloro | Used in the synthesis of antileishmanial agents |
This table illustrates how substitutions on the quinoline core's benzo ring can impact activity.
Pharmacophore Elucidation for Optimized Biological Activity
Based on extensive SAR studies, a clear pharmacophore model for biologically active quinoline-4-carboxylic acids emerges. A pharmacophore defines the essential structural features and their spatial arrangement required for molecular recognition by a biological target. For this class of compounds, the model consists of three principal regions. nih.govnih.gov
C-2 Hydrophobic Region : This position requires a large, sterically bulky, and hydrophobic substituent. nih.gov The benzyloxy group, with its phenyl ring and flexible ether linkage, effectively occupies this region, interacting with nonpolar residues in the target's binding pocket. nih.gov
C-4 Anionic/Hydrogen Bonding Region : There is a stringent requirement for a carboxylic acid group at this position. nih.gov This group acts as the primary anchor, forming critical salt bridges and hydrogen bonds with key residues (often arginine) in the active site. nih.govresearchgate.net
Benzo Ring Modulatory Region : The fused benzene (B151609) ring of the quinoline core can be substituted to fine-tune activity, potency, and selectivity. nih.gov Appropriate substitutions in this area can enhance hydrophobic interactions or introduce other favorable contacts. researchgate.net
This three-point pharmacophore provides a rational framework for the design of new, optimized 2-(benzyloxy)quinoline-4-carboxylic acid derivatives and related analogues for various therapeutic targets.
Molecular Mechanism of Action and Identification of Biological Targets Preclinical Investigations
Enzymatic Inhibition Profiles and Kinetic Characterization
Preclinical studies have explored the inhibitory activity of 2-(benzyloxy)quinoline-4-carboxylic acid and its structural analogs against a range of enzymatic targets. The quinoline-4-carboxylic acid scaffold has been identified as a versatile pharmacophore, demonstrating inhibitory potential across different enzyme families through various molecular interactions. The following sections detail the enzymatic inhibition profiles for this class of compounds.
The 2-substituted quinoline-4-carboxylic acid moiety has been incorporated as a "cap" structure in the design of novel Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov
In a study focused on developing new HDAC inhibitors, a series of compounds were synthesized using the 2-substituted phenylquinoline-4-carboxylic acid scaffold. nih.gov Enzymatic assays revealed that certain derivatives exhibit significant and selective inhibitory activity against HDAC3, a Class I HDAC. For instance, compound D28, which features a hydroxamic acid group, demonstrated selectivity for HDAC3 with a half-maximal inhibitory concentration (IC50) of 24.45 µM, while showing no significant inhibition of HDAC1, HDAC2, or HDAC6. nih.gov
Another analog, D29, which incorporates a hydrazide zinc-binding group, showed remarkably potent inhibition against HDAC3 with an IC50 value of 0.477 µM. nih.gov This compound also displayed inhibitory activity against HDAC1 (IC50 = 32.59 µM) and HDAC2 (IC50 = 183.5 µM) but had minimal effect on HDAC6 (IC50 > 1,000 µM). These findings highlight that the hydrazide group can confer high potency and selectivity for HDAC3 within this compound series. nih.gov
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
|---|---|---|---|---|
| D28 | >100 | >100 | 24.45 | >100 |
| D29 | 32.59 | 183.5 | 0.477 | >1000 |
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for antiproliferative and immunosuppressive agents. The quinoline-4-carboxylic acid framework is a recognized scaffold for hDHODH inhibitors. A series of novel 2-substituted quinoline-4-carboxylic acids were synthesized and evaluated for their hDHODH inhibitory activity. Within this series, derivatives designated as 3f and 3g were identified as potent inhibitors of hDHODH.
Further structure-guided development of quinoline-based DHODH inhibitors led to the discovery of highly potent analogs. One such compound, analog 41, demonstrated a DHODH IC50 of 9.71 ± 1.4 nM. This research highlights the potential for potent enzyme inhibition through strategic modifications of the 2-substituted quinoline-4-carboxylic acid core.
| Compound | DHODH IC50 (nM) |
|---|---|
| Analog 41 | 9.71 ± 1.4 |
Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins (B1171923) and are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Research into the anti-inflammatory potential of quinoline (B57606) derivatives has included their evaluation as COX inhibitors.
A study involving a series of 2,3-diarylquinolines substituted with a methylsulfonyl group identified potent and selective inhibitory activity against COX-2. One derivative, 2-(4-(methylsulfonyl) phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2), exhibited a potent COX-2 IC50 value of 0.07 µM. This activity was found to be more potent than the reference drug Celecoxib (IC50 = 0.06 µM) in some assays. Molecular docking studies suggested that the p-methylsulfonyl group on the phenyl ring at the C-2 position plays a crucial role in interacting with the secondary pocket of the COX-2 active site.
| Compound | COX-2 IC50 (µM) |
|---|---|
| QIN2 | 0.07 |
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. nih.gov The quinoline scaffold has been explored for its potential to inhibit CETP. researchgate.net
In an effort to develop novel CETP inhibitors, a series of quinoline-3-carboxamide (B1254982) derivatives were synthesized. While this represents a different isomer of the quinoline carboxylic acid core, the study introduced a benzyloxy group at the 6-position of the quinoline ring to enhance binding with the enzyme's active site. nih.gov This modification, combined with a methoxy (B1213986) group at the 7-position, led to compounds with significant CETP inhibitory activity. Specifically, compounds 24 and 26 in this series demonstrated a CETP inhibitory rate of 80.1%, which was comparable to the activity of the known CETP inhibitor dalcetrapib. nih.gov Another study identified a potent CETP inhibitor based on a 1,2,3,4-tetrahydroquinoline (B108954) platform, which achieved an IC50 of 39 nM. researchgate.net These findings suggest that the broader quinoline and substituted quinoline scaffolds are promising for the development of CETP inhibitors. nih.govresearchgate.net
Multidrug Resistance Protein 2 (MRP2) is an ATP-binding cassette (ABC) transporter that plays a role in the efflux of various drugs from cells, contributing to multidrug resistance in cancer. The inhibition of MRP2 is a strategy to overcome this resistance.
A study was designed to create novel MRP2 inhibitors based on a 2-(aryl)quinoline scaffold, using the known MRP2 inhibitor ketoprofen (B1673614) as a lead compound. nih.gov These novel quinoline analogs were synthesized and evaluated for their ability to reverse multidrug resistance in a cancer cell line (A2780/RCIS) that overexpresses MRP2. The research aimed to leverage the quinoline structure to modulate MRP activity. nih.gov
Topoisomerase IIα is a critical enzyme that manages DNA topology during replication and transcription, and it is a well-established target for anticancer drugs. While various quinoline-containing scaffolds, such as acridines and pyrazolo[4,3-f]quinolines, have been investigated for Topoisomerase IIα inhibition, preclinical data specifically detailing the inhibitory activity of this compound or its close 2-substituted analogs against this enzyme are not extensively documented in the reviewed scientific literature. nih.govmdpi.com
Other Enzyme Systems (e.g., STAT3)
A review of the available scientific literature did not yield specific preclinical investigations into the direct effects of this compound on the STAT3 (Signal Transducer and Activator of Transcription 3) enzyme system. Consequently, its role as a potential inhibitor or modulator of this pathway remains uncharacterized.
Receptor Interactions and Agonist/Antagonist Profiles
There is currently no available preclinical data from scientific studies to suggest that this compound functions as an agonist at serotonin (B10506) 5HT receptors. Its interaction profile with the various subtypes of serotonin receptors has not been reported. While some quinoline derivatives have been explored for their effects on the serotonin system, specific data for the benzyloxy-substituted compound is absent. nih.gov
Specific studies investigating this compound as a potential ligand for benzodiazepine (B76468) receptors have not been identified in the current body of scientific literature. Research into beta-carboline derivatives, which are structurally distinct from quinolines, has shown that certain molecules with a benzyloxy group can exhibit high affinity for the benzodiazepine receptor, though their functional effects as agonists or antagonists can vary. scilit.comcapes.gov.brnih.gov However, this cannot be extrapolated to the quinoline scaffold of the subject compound.
Cellular Pathway Modulation and Signaling Interventions
While direct experimental data on this compound is limited, the broader class of 2-substituted quinoline-4-carboxylic acid derivatives has been the subject of multiple preclinical investigations demonstrating significant effects on fundamental cellular pathways involved in cancer progression.
Various derivatives of the 2-substituted quinoline-4-carboxylic acid scaffold have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in a range of human cancer cell lines.
For instance, certain 2-styryl-quinoline-4-carboxylic acid derivatives have demonstrated significant cytotoxic effects. researchgate.net Specifically, compound 4f was found to arrest the cell cycle in the G0/G1 phase, while compound 4i induced cell cycle arrest in the G2/M phase and triggered apoptosis in A549 and SKOV3 cancer cells. researchgate.net Similarly, a novel histone deacetylase inhibitor, D28 , which is a 2-phenylquinoline-4-carboxylic acid derivative, was shown to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells. nih.govfrontiersin.org
Another study on a quinazoline (B50416) derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , reported that it arrested the cell cycle at the G1 phase and induced apoptosis in the MCF-7 breast cancer cell line. mdpi.com Furthermore, a synthesized aryl ester of quinoline-2-carboxylic acid was found to block the cell cycle at the S phase and induce apoptosis in PC3 prostate cancer cells. nih.gov A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were also found to induce G0/G1 phase cell cycle arrest. nih.gov
| Compound Derivative | Cell Line(s) | Effect | Reference |
|---|---|---|---|
| 2-Styryl-quinoline-4-carboxylic acid (4f) | A549, SKOV3 | Cell cycle arrest at G0/G1 phase | researchgate.net |
| 2-Styryl-quinoline-4-carboxylic acid (4i) | A549, SKOV3 | Cell cycle arrest at G2/M phase and apoptosis induction | researchgate.net |
| 2-Phenylquinoline-4-carboxylic acid (D28) | K562 | Cell cycle arrest at G2/M phase and apoptosis induction | nih.govfrontiersin.org |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | Cell cycle arrest at G1 phase and apoptosis induction | mdpi.com |
| Aryl ester of quinoline-2-carboxylic acid | PC3 | Cell cycle arrest at S phase and apoptosis induction | nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | Cell cycle arrest at G0/G1 phase | nih.gov |
The antiproliferative activity of 2-substituted quinoline-4-carboxylic acid derivatives has been documented against various cancer cell lines, indicating their potential to regulate cell growth and proliferation.
Studies on 2-styryl-quinoline-4-carboxylic acid derivatives revealed significant cytotoxicity against A549 (non-small cell lung cancer) and SKOV3 (ovarian cancer) cell lines. researchgate.net For example, compound 4i exhibited an IC50 value of 1.91µM against SKOV3 cells, and compound 4f had an IC50 of 2.75µM against A549 cells. researchgate.net Another investigation into 2-phenylquinoline-4-carboxylic acid derivatives, developed as novel histone deacetylase (HDAC) inhibitors, also demonstrated their antiproliferative potential. nih.gov The derivative D28 showed notable activity against the K562 chronic myelogenous leukemia cell line. nih.govfrontiersin.org
| Compound Derivative | Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 2-Styryl-quinoline-4-carboxylic acid (4i) | SKOV3 | 1.91 µM | researchgate.net |
| 2-Styryl-quinoline-4-carboxylic acid (4f) | A549 | 2.75 µM | researchgate.net |
| 2-Phenylquinoline-4-carboxylic acid (D28) | K562 | Active at 2 µM | nih.govfrontiersin.org |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | IC50 of 168.78 µM | mdpi.com |
| Aryl ester of quinoline-2-carboxylic acid | PC3 | IC50 of 26 µg/mL | nih.gov |
Molecular Basis of Ligand-Target Recognition and Binding Modes
Preclinical investigations into the molecular interactions of this compound and its structural analogs have primarily utilized in silico methods, such as molecular docking and molecular dynamics simulations, to elucidate their binding modes with various biological targets. While crystallographic data on the specific binding of this compound is not extensively available, studies on the broader class of 2-aryl-quinoline-4-carboxylic acids provide significant insights into the molecular basis of their activity and the nature of their interactions with protein targets. These computational approaches are instrumental in identifying key interactions, predicting binding affinities, and guiding the design of more potent and selective derivatives. nih.govnih.gov
The quinoline-4-carboxylic acid scaffold serves as a crucial structural motif that engages in various non-covalent interactions within the active sites of target proteins. nih.govresearchgate.net The planar quinoline ring system is well-suited for participating in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. Furthermore, the carboxylic acid group at the 4-position and the nitrogen atom within the quinoline ring are key hydrogen bond acceptors and donors, forming critical connections that anchor the ligand within the binding pocket. nih.gov The substituent at the 2-position, such as the benzyloxy group, plays a significant role in determining target specificity and binding affinity by occupying specific sub-pockets and forming additional interactions. nih.gov
Interaction with Sirtuin 3 (SIRT3)
Molecular docking analyses have been performed on derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid to understand their inhibitory action against Sirtuin 3 (SIRT3), a class III histone deacetylase. frontiersin.org These studies revealed a distinct binding pattern within the SIRT3 active site. For instance, a potent inhibitor from this series, compound P6, demonstrated a specific binding mode that contributes to its selectivity over other sirtuin isoforms like SIRT1 and SIRT2. frontiersin.orgnih.gov The quinoline-4-carboxylic acid moiety interacts with key residues, while the substituted phenyl group at the 2-position extends into a specific pocket, forming interactions that are unique to SIRT3. frontiersin.org
Interaction with Leishmania major N-myristoyltransferase (LmNMT)
Computational studies involving inverse virtual screening and molecular docking have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. nih.govnih.govresearchgate.net These in silico models demonstrated stable binding of these compounds within the enzyme's active site. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Molecular dynamics simulations further confirmed the stability of the ligand-protein complex, with certain derivatives showing enhanced affinity after conformational relaxation of the enzyme. nih.govnih.gov The results suggest that the 2-aryl-quinoline-4-carboxylic acid scaffold is a promising basis for developing novel LmNMT inhibitors. nih.govnih.gov
| Compound Class | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Energy (kcal/mol) | Primary Interaction Types |
| 2-Aryl-quinoline-4-carboxylic acids | Malarial Protein (PDB: 1CET) | Not specified | -8.03 to -8.29 | Hydrogen Bonds ijcps.org |
| 2-Aryl-quinoline-4-carboxylic acids | Tuberculosis Protein (PDB: 2X22) | Not specified | -7.90 to -8.36 | Hydrogen Bonds ijcps.org |
| 2-Aryl-quinoline-4-carboxylic acids | Cancer Protein (PDB: 1S63) | Not specified | -7.82 to -8.57 | Hydrogen Bonds ijcps.org |
| 2-Oxo-dihydroquinoline-4-carboxylic acids | P-glycoprotein (PDB: 6C0V) | Not specified | up to -9.22 | Hydrophobic, H-bond Interactions nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acids | Histone Deacetylase 3 (HDAC3) | Not specified | IC₅₀ = 24.45 µM | Not specified nih.gov |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | Sirtuin 3 (SIRT3) | Not specified | IC₅₀ = 7.2 µM | Not specified frontiersin.orgnih.gov |
Interaction with Histone Deacetylases (HDACs)
In the development of novel histone deacetylase (HDAC) inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid scaffold has been utilized as a "cap" group, which interacts with residues at the entrance of the HDAC active site channel. nih.gov Molecular modeling studies indicate that this large, aromatic cap structure can form strong hydrophobic interactions with the protein surface. nih.gov Derivatives have shown significant selectivity, particularly for HDAC3. For example, compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, was identified as an HDAC3-selective inhibitor. nih.gov The specific binding mode, facilitated by the quinoline cap group, is crucial for this selectivity and potent anticancer activity. nih.gov
General Binding Modes
Across different protein targets, the binding of quinoline-4-carboxylic acid derivatives consistently involves a combination of interaction types:
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, often interacting with basic residues like arginine or lysine, or with the protein backbone. The quinoline nitrogen can also act as a hydrogen bond acceptor. nih.gov
Hydrophobic Interactions: The fused aromatic ring system of the quinoline core makes extensive hydrophobic contact with nonpolar residues in the binding pocket. nih.gov
π-π Stacking: The planar nature of the quinoline ring facilitates π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, and tryptophan residues.
These preclinical computational studies collectively highlight that the this compound scaffold and its analogs achieve their biological activity through specific, high-affinity interactions with their target proteins. The precise geometry of the binding pocket and the nature of the substituent at the 2-position are critical determinants of binding affinity and selectivity.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Binding Affinity and Orientation Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein receptor. Studies on various 2-substituted quinoline-4-carboxylic acid derivatives have utilized molecular docking to explore their potential as therapeutic agents.
For instance, a series of 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives were evaluated for their antimalarial, antituberculosis, and anticancer properties through molecular docking. ijcps.org The simulations, which yielded 10 docked conformations per compound, identified the least energy conformation as the most probable binding mode. ijcps.org Excellent docking scores were observed against a malarial protein (PDB ID: 1CET), a tuberculosis protein (PDB ID: 2X22), and a cancer-related protein (PDB ID: 1S63). ijcps.org The interactions were characterized by the formation of multiple hydrogen bonds and significant binding energies, indicating strong affinity for the target proteins. ijcps.org
In another study focusing on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein (P-gp) inhibitors, molecular docking was used to investigate binding affinities with the outward-facing crystal structure of P-gp (PDB ID: 6C0V). nih.govnih.gov The results revealed that the compounds established both hydrophobic and hydrogen bond interactions within the active site. nih.govnih.gov Notably, one derivative demonstrated a high binding energy of -9.22 kcal/mol, suggesting its potential as a potent P-gp inhibitor. nih.govnih.gov
Similarly, docking studies on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives targeting the enzyme SIRT3 revealed specific binding patterns in the active site that distinguished them from their interactions with SIRT1 and SIRT2, highlighting their potential for selective inhibition. nih.govfrontiersin.org Furthermore, an integrated in silico workflow that included molecular docking identified Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acids, with simulations demonstrating stable binding. researchgate.netfrontiersin.org
| Compound Series | Protein Target (PDB ID) | Key Findings | Reference |
|---|---|---|---|
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Malarial Protein (1CET) | Compound 3d showed an interaction energy of -8.29 kcal/mol with five hydrogen bonds. | ijcps.org |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Tuberculosis Protein (2X22) | Compound 3g exhibited an interaction energy of -8.36 kcal/mol with five hydrogen bonds. | ijcps.org |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acids | Cancer Protein (1S63) | Compound 3e displayed a binding energy of -8.57 kcal/mol with four hydrogen bonds. | ijcps.org |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Compound 17 showed the highest binding energy of -9.22 kcal/mol. | nih.govnih.gov |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | Demonstrated stable binding, supporting LmNMT as a primary molecular target. | researchgate.netfrontiersin.org |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time. This technique provides valuable information on the conformational stability of ligand-receptor complexes and the dynamic nature of their interactions.
In the investigation of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents, MD simulations were crucial in confirming the stability of the compounds' binding to Leishmania major N-myristoyltransferase (LmNMT). researchgate.netfrontiersin.orgnih.gov These simulations, performed after initial docking, showed that the ligand-protein complexes remained stable, reinforcing the hypothesis that LmNMT is a viable target for this class of compounds. researchgate.netfrontiersin.org The studies highlighted how one compound, in particular, displayed enhanced affinity after the conformational relaxation of the enzyme was accounted for during the simulation. researchgate.netfrontiersin.org
Another study on a different quinoline (B57606) derivative, 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, combined DFT calculations with MD simulations to predict important reactive sites. researchgate.net Although not focused on a ligand-protein complex, this application of MD demonstrates its utility in understanding the intrinsic dynamic properties of the molecule itself. Similarly, computer-aided design of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline, a compound with a benzyloxy group similar to the subject compound, utilized molecular dynamics simulations to perform conformational analysis, which was essential for its design as a benzodiazepine (B76468) receptor agonist. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful predictive tools in drug design, allowing for the estimation of the activity of newly designed compounds before their synthesis.
A significant QSAR study was conducted on a series of 18 quinoline derivatives, specifically 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, to predict their inhibitory activity against the P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.govnih.gov The study employed various linear and non-linear machine learning regression methods, including k-nearest neighbors (KNN), decision tree (DT), and gradient boosting-based (GB) methods. nih.gov A total of 199 2D and 3D molecular descriptors were generated to build the models. nih.gov The resulting models were evaluated based on their coefficient of determination (R²) and root mean squared error (RMSE). nih.gov
| QSAR Model Type | Key Descriptor(s) | Coefficient of Determination (R²) | Root Mean Squared Error (RMSE) | Reference |
|---|---|---|---|---|
| Gradient Boosting (CatBoost) | One Descriptor | 0.95 | 0.283 | nih.govnih.gov |
The study found that a model based on the CatBoost gradient boosting algorithm achieved the highest predictive quality, with an R² of 95% and an RMSE of 0.283, using just a single descriptor. nih.govnih.gov This robust QSAR model provides a reliable method for predicting the P-gp inhibitory activity of new quinoline derivatives, thereby guiding the synthesis of more effective molecules to combat multidrug resistance in cancer. nih.govnih.gov
Pharmacophore Generation and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor.
This approach was utilized in a study to discover new activators of pyruvate (B1213749) kinase isozyme M2 (PKM2), a promising target for cancer therapy. dovepress.com A structure-based pharmacophore model was developed and used as a 3D query to screen a focused library of tetrahydroquinoline derivatives from the ZINC database. dovepress.com The screening process involved a hybrid protocol that combined pharmacophore-based screening with docking-based screening and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis. This multi-step approach filtered an initial library of 11,890 compounds down to 4,572 hits from the pharmacophore screen, which were then further narrowed down to six final compounds for experimental validation. dovepress.com
In a separate study on 2-aryl-quinoline-4-carboxylic acid derivatives, pharmacophoric spots were defined to understand the key interaction points within the binding site of the target protein, LmNMT. researchgate.net This analysis helped to rationalize the observed binding modes and affinities from docking and MD simulations. researchgate.net
Theoretical Studies on Reaction Mechanisms and Electronic Structure
Theoretical studies, often employing methods like Density Functional Theory (DFT), are critical for understanding the electronic structure of molecules and elucidating the mechanisms of chemical reactions.
The reaction mechanism for the synthesis of quinoline-4-carboxylic acids via the Doebner hydrogen-transfer reaction has been a subject of theoretical consideration. nih.gov Studies confirmed that the reaction involves the formation of a dihydroquinoline intermediate, which is then oxidized to the final quinoline product through a hydrogen transfer to an imine, which is concurrently reduced. nih.gov
Another theoretical investigation focused on the kinetics and mechanism of the reaction between hydroxyl radicals and two quinoline carboxylic acid-based herbicides, quinclorac (B55369) and quinmerac, in aqueous media. researchgate.net Using DFT methods, this study predicted the local reactivity of these herbicides by calculating condensed Fukui functions. The results indicated that the most reactive site for hydroxyl radical addition is the carbon atom attached to the carboxylic acid group. researchgate.net Such studies are crucial for understanding the environmental degradation pathways of these compounds.
Furthermore, DFT calculations have been applied to characterize the spectral properties and analyze the electronic structure of quinoline derivatives. researchgate.net For one such derivative, natural bond orbital (NBO) analysis was used to evaluate donor-acceptor interactions, and the visualization of Fukui functions helped to identify important reactive sites within the molecule. researchgate.net
Preclinical Pharmacological Investigations and Medicinal Chemistry Applications
Anticancer Potential of Quinoline-4-carboxylic Acid Derivatives
The development of novel anticancer agents is a critical area of pharmaceutical research. Quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against a range of cancer cells and targeting specific molecular pathways involved in tumorigenesis. ontosight.aiekb.egresearchgate.net
A crucial first step in assessing anticancer potential is the evaluation of a compound's ability to inhibit the growth of and kill cancer cells in a laboratory setting. Derivatives of 2-substituted quinoline-4-carboxylic acid have been tested against numerous human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity.
For instance, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were evaluated for their antiproliferative activity. One compound, designated D28, showed notable potency in inhibiting the growth of hematologic cancer cell lines, including K562 (chronic myelogenous leukemia), U266 (multiple myeloma), and U937 (histiocytic lymphoma). nih.gov While its hydrazide derivatives (D29 and D30) showed improved enzyme inhibitory activity, their antiproliferative effects decreased markedly in cell-based tests, particularly against solid tumor cell lines such as FaDu (pharyngeal carcinoma), MDA-MB-231 and MDA-MB-468 (breast cancer), A549 (lung cancer), A2780 (ovarian cancer), and HepG2 (liver cancer). nih.gov
Another study focused on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives. The lead compound, P6, displayed potent inhibitory activity against a group of MLL-rearranged (MLLr) leukemic cell lines. frontiersin.orgnih.gov Other research on 2-styryl-4-quinoline carboxylic acid derivatives identified compounds 4f and 4i as having significant cytotoxicity against A549 and SKOV3 (ovarian cancer) cell lines, with IC50 values of 2.75 µM and 1.91 µM, respectively. researchgate.net Similarly, newly synthesized benzo[f]quinoline (B1222042) derivatives, particularly quaternary salts 3d and 3f, were identified as active compounds, with 3d showing non-selective activity against all tested cancer cell lines and 3f exhibiting high selectivity against leukemia cells. mdpi.com
Table 1: In vitro Cytotoxicity of Selected Quinoline-4-carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 4f | A549 | Lung Cancer | 2.75 |
| 4i | SKOV3 | Ovarian Cancer | 1.91 |
| 8h | SKLU-1 | Lung Cancer | 23.09 (µg/mL) |
| 8h | MCF-7 | Breast Cancer | 27.75 (µg/mL) |
| 8h | HepG-2 | Liver Cancer | 30.19 (µg/mL) |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from references researchgate.netvnu.edu.vn.
Beyond general cytotoxicity, understanding the specific molecular mechanisms by which these compounds exert their effects is vital for rational drug design. Research has shown that quinoline-4-carboxylic acid derivatives can inhibit key enzymes that are overexpressed or dysregulated in cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death). ekb.eg
A significant target for this class of compounds is the family of histone deacetylases (HDACs). nih.gov HDACs play a crucial role in regulating gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov A series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were designed as HDAC inhibitors. nih.gov The lead compound, D28, was found to be a selective inhibitor of HDAC3, with an IC50 value of 24.45 µM, showing no inhibition of HDAC1, 2, and 6. nih.gov Mechanistic studies in K562 leukemia cells revealed that D28 induces G2/M cell cycle arrest and promotes apoptosis, contributing to its anticancer effects. nih.gov
Another targeted enzyme family is the sirtuins (SIRTs), which are NAD+-dependent deacetylases. frontiersin.org SIRT3, in particular, is a potential therapeutic target as its overexpression has been linked to the proliferation and survival of tumor cells in various cancers, including acute myeloid leukemia (AML). frontiersin.org A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as SIRT3 inhibitors. frontiersin.orgnih.gov Compound P6 emerged as a potent and selective SIRT3 inhibitor with an IC50 value of 7.2 µM, showing significantly less activity against SIRT1 (32.6 µM) and SIRT2 (33.5 µM). frontiersin.orgnih.gov Further investigation showed that P6's anticancer effects in MLLr leukemic cell lines are due to the induction of G0/G1 phase cell cycle arrest and cell differentiation, rather than apoptosis. frontiersin.orgnih.gov
Antimicrobial and Anti-infective Applications
The quinoline (B57606) core is historically significant in the field of anti-infective drugs. nih.govijcps.org Modern derivatives of quinoline-4-carboxylic acid continue this legacy, demonstrating a wide range of activities against bacteria, fungi, and parasites. ontosight.airesearchgate.net
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. nih.gov Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
In one study, a series of these derivatives were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov The results indicated that some compounds displayed good activity, particularly against Staphylococcus aureus. nih.gov Compound 5a4 showed the best inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 64 µg/mL, while compound 5a7 was most active against E. coli with an MIC of 128 µg/mL. nih.govresearchgate.net These findings suggest that structural modifications to the 2-phenyl-quinoline-4-carboxylic acid scaffold can enhance antibacterial potency. nih.gov Generally, new quinolone derivatives show potent activity against enteric Gram-negative bacteria and are also active against Pseudomonas aeruginosa and Gram-positive bacteria. nih.gov
Table 2: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
| Compound | Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|---|
| 5a4 | Staphylococcus aureus | Positive | 64 |
| 5a7 | Escherichia coli | Negative | 128 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data sourced from reference nih.gov.
The quinoline scaffold is known to be a component of various compounds with antifungal properties. nih.govijcps.org Derivatives of quinoline have demonstrated efficacy against a range of fungal pathogens. ontosight.ainih.gov For example, research has pointed to the inhibition of Candida albicans prolyl-tRNA synthetase by a (furan-2-yl)quinoline-4-carboxylic acid, highlighting a specific mechanism for antifungal action. ijcps.org While the broader class of quinoline derivatives has shown diverse pharmacological properties including antifungal activity, specific studies focusing solely on the antifungal efficacy of 2-(benzyloxy)quinoline-4-carboxylic acid are part of the ongoing exploration of this chemical space. nih.gov
Quinolines are among the most important classes of antimalarial drugs ever developed, with famous examples like chloroquine (B1663885) and mefloquine. ijcps.orgmdpi.com Research into quinoline-4-carboxylic acid derivatives continues to yield compounds with potential antiparasitic activity. researchgate.net
The quinoline scaffold has been extensively used to generate new compounds with potential activity against Leishmania, the parasite responsible for leishmaniasis. semanticscholar.org A series of 15 quinoline-4-carboxylic acid analogues were investigated for their activity against the Leishmania donovani promastigote. nih.govresearchgate.net Among the tested compounds, 2-methylquinoline-4-carboxylic acid (Q1) was identified as the most active based on its IC50 value. researchgate.netiitkgp.ac.in In silico studies suggest that these quinoline derivatives may act by targeting the N-myristoyltransferase enzyme in Leishmania major. nih.gov
In the realm of antimalarial research, 4(1H)-quinolone derivatives have been identified with potent activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of Plasmodium falciparum. nih.gov Specifically, a 7-methoxy quinolone with a carboxyl ester at the 3-position showed the best potency, with an EC50 of approximately 0.25 µM against both strains. nih.gov Replacing the 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxylic amide group, however, abolished this activity. nih.gov This highlights the critical role of specific functional groups in determining the antimalarial efficacy of quinoline-4-carboxylic acid derivatives.
Table 3: List of Mentioned Chemical Compounds
| Compound Name/Identifier | Chemical Class |
|---|---|
| This compound | Quinoline-4-carboxylic acid |
| D28 | 2-substituted phenylquinoline-4-carboxylic acid derivative |
| D29 | Hydrazide derivative of D28 |
| D30 | Hydrazide derivative of D28 |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative |
| 4f | 2-styryl-4-quinoline carboxylic acid derivative |
| 4i | 2-styryl-4-quinoline carboxylic acid derivative |
| 3d, 3f | Benzo[f]quinoline quaternary salts |
| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative |
| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative |
| Q1 | 2-methylquinoline-4-carboxylic acid |
| Chloroquine | 4-aminoquinoline |
| Mefloquine | Quinoline methanol |
| (furan-2-yl)quinoline-4-carboxylic acid | Quinoline-4-carboxylic acid |
| 7-methoxy quinolone-3-carboxyl ester | 4-oxo-3-carboxyl quinolone |
Antiviral Activity Assessment
Quinoline-4-carboxylic acid derivatives have emerged as a class of compounds with significant antiviral potential. researchgate.netnih.gov Research into their mechanism of action has revealed that many of these compounds exert their antiviral effects by targeting host-cell enzymes rather than viral proteins. nih.gov This approach is advantageous as it may reduce the likelihood of the development of drug-resistant viral strains. nih.gov
One of the key host-cell targets identified for this class of compounds is human dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the replication of both DNA and RNA viruses. nih.govnih.gov By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral replication. nih.gov
While direct antiviral data for this compound is not extensively detailed in the available literature, structure-activity relationship (SAR) studies on analogous 4-quinoline carboxylic acid derivatives highlight the potential of this scaffold. For instance, extensive SAR studies have led to the discovery of highly potent DHODH inhibitors with broad-spectrum antiviral activity. nih.gov These studies provide a strong rationale for the investigation of this compound and its derivatives as potential antiviral agents.
Table 1: Antiviral Activity of Representative 4-Quinoline Carboxylic Acid Analogues
| Compound | Target | Virus | EC₅₀ (nM) | IC₅₀ (nM) |
|---|---|---|---|---|
| Analogue C44 | human DHODH | VSV | 2 | 1 |
| Analogue C44 | human DHODH | WSN-Influenza | 41 | 1 |
EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration; VSV: Vesicular stomatitis virus; WSN: Influenza A/WSN/33 virus. Data sourced from SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. nih.gov
Anti-inflammatory and Analgesic Research (e.g., targeting COX-2)
Derivatives of 4-carboxyl quinoline have been investigated for their anti-inflammatory and analgesic properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The COX enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Research has shown that the 2-phenylquinoline-4-carboxylic acid scaffold can be modified to create potent and selective COX-2 inhibitors. nih.gov The presence of a methylsulfonyl COX-2 pharmacophore at the para position of the C-2 phenyl ring has been identified as a key structural feature for high COX-2 inhibitory activity. nih.gov Furthermore, studies have indicated that lipophilic substituents on the quinoline ring, particularly at the C-7 and C-8 positions, are important for enhancing COX-2 inhibitory potency and selectivity. nih.gov
A molecular modeling study of a potent and selective COX-2 inhibitor from this class, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, revealed that the p-MeSO₂ substituent on the C-2 phenyl ring orients into the secondary pocket of the COX-2 active site, interacting with key amino acid residues. nih.gov The carboxylic acid group at the 4-position of the quinoline ring was also found to interact with Arg120 in the active site. nih.gov While specific data for this compound is limited, the established SAR for this class suggests that the benzyloxy group at the 2-position could influence the interaction with the COX enzyme active site.
Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Representative 4-Carboxyl Quinoline Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Celecoxib (Reference) | 24.3 | 0.060 | 405 |
| Compound 9e | >22.1 | 0.043 | >513 |
IC₅₀: Half maximal inhibitory concentration; Compound 9e: 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid. Data sourced from Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. nih.gov
Other Therapeutic Modalities
The inhibition of cholesteryl ester transfer protein (CETP) is a therapeutic strategy aimed at raising high-density lipoprotein cholesterol (HDL-C) levels, which is considered to have a protective effect against cardiovascular diseases. nih.gov Research in this area has explored various chemical scaffolds, including quinoline derivatives, for their potential to inhibit CETP.
Notably, a series of novel quinoline-3-carboxamide (B1254982) derivatives were designed and synthesized as CETP inhibitors. nih.gov Structure-activity relationship studies within this series revealed that compounds substituted with 6-benzyloxy-7-methoxy groups on the quinoline ring possessed more potent CETP inhibitory activity. nih.gov This finding highlights the potential importance of the benzyloxy moiety for activity against this target. Although the subject compound is a 4-carboxylic acid, the demonstrated activity of benzyloxy-substituted quinolines as CETP inhibitors provides a rationale for investigating this compound in this therapeutic context.
Table 3: CETP Inhibitory Activity of Representative Quinoline-3-carboxamide Derivatives
| Compound | CETP Inhibitory Rate (%) at 10 µM |
|---|---|
| Compound 1 (Lead) | 30 |
| Compound 24 | 80.1 |
| Compound 26 | 80.1 |
Compound 1: A 2,3-dihydro-4-tetrahydroquinolone derivative; Compounds 24 and 26: 6-benzyloxy-7-methoxy-quinoline-3-carboxamide derivatives. Data sourced from Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. nih.gov
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 2 (MRP2). mdpi.com These transporters actively efflux a broad range of anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy.
The diverse pharmacological profile of quinoline derivatives extends to potential applications in neurological disorders. researchgate.net Quinoline-4-carboxylic acids, as a class, have been associated with a range of biological activities, including anxiolytic effects. researchgate.net While specific preclinical data on the anxiolytic or antidepressant properties of this compound are scarce, the broader class of 2-substituted-4-phenylquinolines has been explored for potential antidepressant activity. documentsdelivered.com These investigations, although not directly focused on the subject compound, provide a basis for considering the potential neurological activities of the this compound scaffold. Further research is required to elucidate any specific anxiolytic or antidepressant effects and the underlying mechanisms of action.
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health concern, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. mdpi.comresearchgate.net Quinoline-based compounds have a long history in the fight against infectious diseases, and recent research has focused on their potential as antitubercular agents. mdpi.comnih.govijcps.org
Several classes of quinoline derivatives have demonstrated promising activity against M. tuberculosis. Notably, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. mdpi.com Two compounds from this series exhibited minimal inhibitory concentrations (MICs) comparable to the first-line anti-TB drug isoniazid. mdpi.com The presence of the benzyloxy moiety in these active compounds is particularly relevant and suggests that the 2-(benzyloxy) group in the subject compound could contribute to antitubercular activity.
Furthermore, 2-arylquinoline-4-carboxylic acid analogs have been investigated as inhibitors of M. tuberculosis, with some derivatives showing potent activity. nih.gov The mechanism of action for some quinoline derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov
Table 4: Antitubercular Activity of Representative N-(4-(Benzyloxy)benzyl)-4-aminoquinolines against M. tuberculosis H37Rv
| Compound | R⁴ Substituent | MIC (µM) |
|---|---|---|
| Isoniazid (Reference) | - | 2.3 |
| Compound 9n | Chlorine | 2.6 |
| Compound 9o | Bromine | 2.4 |
MIC: Minimal Inhibitory Concentration. Data sourced from Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. mdpi.com
Conclusion and Future Research Directions
Summary of Key Findings and Current Research Gaps in Benzyloxy-Quinoline-4-carboxylic Acid Research
Direct research findings on the synthesis, properties, and biological activity of 2-(Benzyloxy)quinoline-4-carboxylic acid are notably scarce in the current scientific literature. The primary research gap is, therefore, the fundamental characterization of the compound itself.
However, extensive studies on related 2-substituted quinoline-4-carboxylic acids provide a strong foundation for postulating its potential. Derivatives of this family are known to possess a broad spectrum of biological activities, including:
Antimicrobial and Antifungal Activity researchgate.net
Antimalarial Properties ijcps.org
Anti-inflammatory Effects nih.gov
Anticancer and Antiproliferative Potential ijcps.orgnih.gov
Enzyme Inhibition (e.g., Histone Deacetylases - HDACs) frontiersin.orgnih.gov
The key unknown is how the introduction of a benzyloxy group at the 2-position, as opposed to the more commonly studied phenyl or substituted phenyl groups, modulates these activities. The benzyloxy moiety introduces a flexible ether linkage and a distinct electronic and steric profile, which could significantly alter the compound's interaction with biological targets. The most critical research gap is the complete lack of experimental data to confirm whether this compound exhibits any of these therapeutic properties.
Prospective Avenues for Rational Design and Synthesis of Novel Analogues
Future research should prioritize the development of efficient and scalable synthetic routes to this compound and its novel analogues. Established methods for creating the quinoline-4-carboxylic acid core, such as the Doebner and Pfitzinger reactions, serve as logical starting points. researchgate.net These three-component reactions, which typically involve an aniline (B41778), an aldehyde or ketone, and pyruvic acid, could potentially be adapted for this specific target. nih.gov
Once a reliable synthesis is established, rational drug design can be employed to create a library of novel analogues for structure-activity relationship (SAR) studies. Prospective modifications could include:
Substitution on the Benzyl (B1604629) Ring: Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring of the benzyloxy moiety to modulate electronic properties and potential interactions with biological targets.
Modification of the Quinoline (B57606) Core: Adding substituents at positions 5, 6, 7, or 8 of the quinoline ring system to alter solubility, metabolic stability, and target-binding affinity.
Esterification or Amidation of the Carboxylic Acid: Converting the C4-carboxylic acid into various esters or amides to improve cell permeability and potentially act as prodrugs.
Integration of Advanced Computational and Experimental Approaches for Drug Discovery
The exploration of this compound and its derivatives would greatly benefit from a synergistic approach combining computational modeling and experimental validation. Molecular docking studies, which have been successfully applied to other 2-aryl-quinoline-4-carboxylic acids, can be used to predict the binding affinity of these novel compounds against various known biological targets, such as malarial proteins or cancer-related enzymes. ijcps.org
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help prioritize the synthesis of compounds with favorable drug-like properties, saving significant time and resources. ijcps.org These computational predictions must then be validated through rigorous experimental work, including enzymatic assays, cell-based antiproliferative studies, and antimicrobial susceptibility testing. This iterative cycle of computational design followed by empirical testing is a cornerstone of modern drug discovery and would be essential for efficiently uncovering the therapeutic potential of this compound class.
Translational Research Opportunities from Preclinical Investigations
Should initial preclinical studies reveal significant biological activity for this compound or its analogues, several translational research opportunities could be pursued. Given the known anticancer properties of related quinoline derivatives, promising lead compounds could be advanced into more complex preclinical models, such as patient-derived xenografts for cancer research. researchgate.net Similarly, potent antimicrobial or antimalarial activity would warrant further investigation in animal models of infection.
The ultimate goal of this research pathway would be to identify a lead candidate with a compelling efficacy and safety profile suitable for investigational new drug (IND) enabling studies. The structural novelty of the 2-benzyloxy substitution may offer advantages in terms of intellectual property and could potentially overcome resistance mechanisms that affect existing drugs. The journey from initial synthesis to clinical application is long, but the rich therapeutic history of the quinoline-4-carboxylic acid scaffold provides a strong rationale for investigating this underexplored branch of the family.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)quinoline-4-carboxylic acid, and what analytical techniques are essential for confirming its purity and structure?
The compound is typically synthesized via the Doebner reaction (using substituted anilines, benzaldehyde derivatives, and pyruvic acid in ethanol with trifluoroacetic acid catalysis) or the Pfitzinger reaction (reacting isatin derivatives with ketones in aqueous ethanol) . Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the quinoline ring.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% threshold recommended).
- X-ray Crystallography : To resolve the crystal structure and validate bond angles/distances (e.g., torsion angles between the benzyloxy group and quinoline core) .
- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .
Advanced Question
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability under green chemistry principles?
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30–60 minutes at 100–120°C) while maintaining yields >80% .
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to reduce toxicity and improve recyclability.
- Catalyst Optimization : Use immobilized acidic catalysts (e.g., silica-supported trifluoroacetic acid) to enhance reusability and minimize waste .
- Continuous Flow Reactors : Enable scalable production with precise temperature/pH control, reducing batch-to-batch variability .
Basic Question
Q. What are the key structural features of this compound that influence its biochemical interactions?
- Benzyloxy Group : Enhances lipophilicity, facilitating membrane penetration in cellular assays .
- Carboxylic Acid Moiety : Enables hydrogen bonding with enzymatic active sites (e.g., bacterial dihydrofolate reductase) and improves aqueous solubility at physiological pH .
- Quinoline Core : Provides π-π stacking interactions with aromatic residues in target proteins, critical for binding affinity .
Advanced Question
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the binding affinity of this compound with target enzymes?
- Multi-Method Validation : Cross-validate docking results (e.g., AutoDock Vina) with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (Kd) .
- Molecular Dynamics Simulations : Analyze ligand-protein stability over 100+ ns trajectories to identify transient interactions missed in static models .
- Mutagenesis Studies : Probe critical residues (e.g., Tyr-35 in E. coli DHFR) to confirm computational predictions of binding hotspots .
Basic Question
Q. Which spectroscopic methods are most reliable for characterizing the substituent effects on the quinoline ring system in derivatives of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Detect electronic effects of substituents (e.g., deshielding of C-2 protons by electron-withdrawing groups) .
- FTIR Spectroscopy : Identify carbonyl stretching frequencies (1700–1750 cm<sup>-1</sup>) to monitor esterification or decarboxylation side reactions .
- UV-Vis Spectroscopy : Track conjugation changes (e.g., bathochromic shifts with electron-donating groups) .
Advanced Question
Q. How can researchers design derivatives of this compound to enhance selectivity for bacterial enzymes while minimizing off-target effects in mammalian systems?
- Structure-Activity Relationship (SAR) Studies :
- Proteomic Profiling : Use thermal shift assays to identify off-target binding in human proteomes .
- Computational Screening : Apply pharmacophore models to prioritize derivatives with >10-fold selectivity for bacterial targets .
Advanced Question
Q. What methodologies are recommended for analyzing thermal stability and decomposition pathways of this compound under storage conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for anhydrous forms) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (acceptance criteria: <5% impurity increase) .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds) in crystal structures to predict hygroscopicity and stability .
Basic Question
Q. What are the primary applications of this compound in medicinal chemistry research?
- Antimicrobial Agent Development : Inhibits bacterial DNA gyrase and dihydrofolate reductase with IC50 values <10 μM .
- Enzyme Inhibition Studies : Serves as a competitive inhibitor for kinase assays (e.g., EGFR tyrosine kinase) .
- Fluorescent Probes : Derivatives with nitro or amino groups exhibit solvatochromism for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
